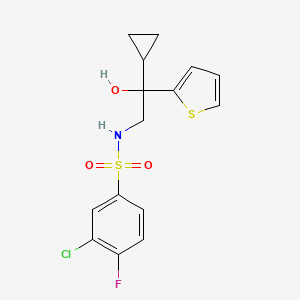

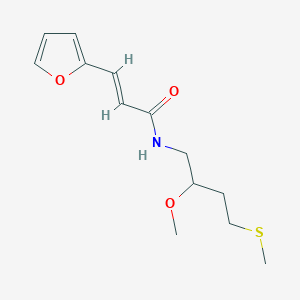

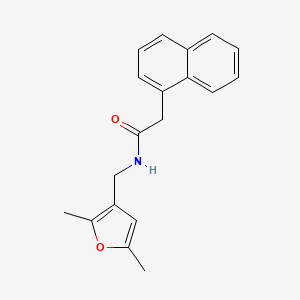

![molecular formula C11H12ClN3 B2929505 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1820687-44-2](/img/structure/B2929505.png)

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Applications De Recherche Scientifique

Antileishmanial Activity

This compound has been studied for its potential in treating leishmaniasis, a disease caused by protozoan parasites. A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket, which is the active site of the parasite, characterized by a lower binding free energy . This suggests that the compound could inhibit the growth of the parasite effectively.

Antimalarial Evaluation

In the same vein as its antileishmanial properties, this compound has also been evaluated for its antimalarial activity. The ability to bind with low free energy to crucial proteins of the malaria parasite makes it a candidate for further research in antimalarial drug development .

Antibacterial Properties

The pyrazole scaffold, to which this compound belongs, is known for its antibacterial properties. While specific studies on this compound may be limited, its structural class suggests potential utility in developing new antibacterial agents .

Anti-inflammatory Applications

Compounds with the pyrazole core are often explored for their anti-inflammatory effects. This compound’s structural features may contribute to modulating inflammatory pathways, making it a subject of interest for researchers in this field .

Anticancer Research

The pyrazole ring is a common feature in many anticancer agents. Research into derivatives like 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride could provide insights into new therapeutic strategies against various cancers .

Analgesic Potential

As part of the pyrazole class, this compound may exhibit analgesic properties. Its potential to relieve pain could be harnessed in the development of non-opioid painkillers, which is a significant area of research due to the opioid crisis .

Orientations Futures

Pyrrolopyrazine derivatives, including 1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, future research may focus on designing and synthesizing new leads based on this scaffold to treat various diseases .

Mécanisme D'action

Target of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting potential targets within parasitic organisms

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes at the molecular level, potentially disrupting essential biological processes within the target organism .

Biochemical Pathways

Given its potential antipromastigote activity , it may interfere with pathways essential for the survival and replication of parasitic organisms

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.

Result of Action

Its potential antipromastigote activity suggests that it may induce cellular changes leading to the death of parasitic organisms .

Propriétés

IUPAC Name |

1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14;/h1-5,7,12H,6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHQZYBYWWYQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N(N=C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820687-44-2 |

Source

|

| Record name | 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

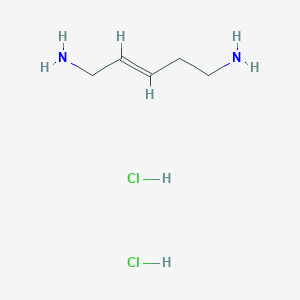

![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)

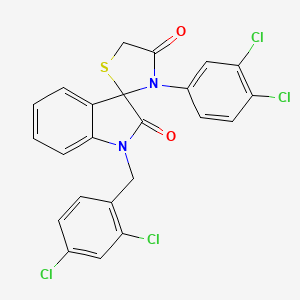

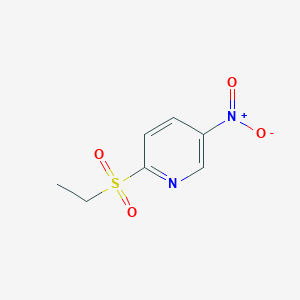

![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)

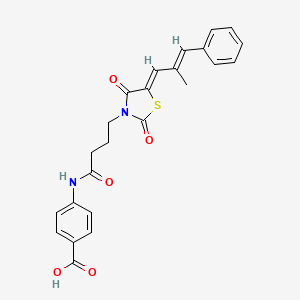

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)

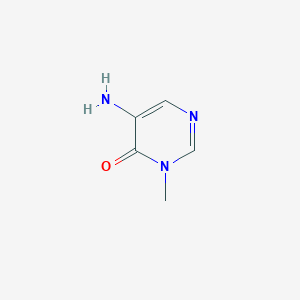

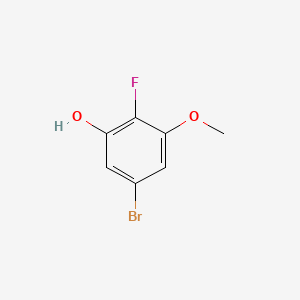

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)